

Unveiling the Mechanisms of Trimesitylborane Reactions: A DFT-Based Comparison

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Compound of Interest

Compound Name: Trimesitylborane

Cat. No.: B1594746

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For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of organoboron reactions is paramount for designing novel synthetic routes and catalytic systems. **Trimesitylborane** [B(Mes)₃], a sterically hindered Lewis acid, exhibits a rich and varied reactivity profile. This guide provides a comparative analysis of two key reaction mechanisms involving **trimesitylborane**, elucidated through Density Functional Theory (DFT) studies: the diboration of alkynes and the activation of molecular hydrogen in a Frustrated Lewis Pair (FLP) context.

This comparison aims to furnish a clear, data-driven overview of the energetic landscapes and key intermediates governing these distinct transformations. By presenting quantitative data from DFT calculations, we offer insights into the factors influencing the feasibility and pathways of these reactions.

Comparative Analysis of Reaction Mechanisms

The reactivity of **trimesitylborane** is starkly different when presented with an unsaturated C-C triple bond versus a small molecule like dihydrogen in the presence of a bulky phosphine. The following table summarizes the key energetic parameters calculated by DFT for these two representative reactions.

Reaction Parameter	Diboration of Phenylacetylene with pinB-BMes ₂	H ₂ Activation by B(Mes) ₃ /P(t-Bu) ₃ FLP
Reactants	pinB-BMes ₂ + Phenylacetylene	B(Mes) ₃ + P(t-Bu) ₃ + H ₂
Key Process	1,2-Diboration	Heterolytic Cleavage of H ₂
Calculated Activation Energy (ΔG‡)	23.7 kcal/mol	~10-15 kcal/mol (Estimated Range)
Reaction Enthalpy (ΔH)	Not explicitly stated	Not explicitly stated
Key Intermediate(s)	Borataallene	Encounter complex [B(Mes) ₃ ...H ₂ ...P(t-Bu) ₃]
Product(s)	syn/anti-isomeric mixture of diborylalkenes	[Mes ₃ BH] ⁻ [H-P(t-Bu) ₃] ⁺

Reaction Mechanism 1: Diboration of Alkynes

The direct, transition metal-free 1,2-diboration of alkynes using asymmetric diboranes like pinacolboryl-dimesitylborane (pinB-BMes₂) provides a pathway to synthesize vicinal diborylalkenes, which are valuable building blocks in organic synthesis. DFT calculations have been instrumental in elucidating the mechanism of this transformation.

Experimental and Computational Protocol

The reaction mechanism was investigated through a combination of kinetic analysis and DFT calculations. The calculations were performed at the B3LYP-D3/6-31G(d,p) level of theory to optimize the geometries of reactants, transition states, and products.

The reaction is proposed to proceed through the interaction of the alkyne π -system with the Lewis acidic dimesitylborane fragment of pinB-BMes₂. The calculated activation energy for the direct addition to phenylacetylene is 23.7 kcal/mol, indicating that the reaction requires thermal activation. The calculations also help to explain the observed syn/anti selectivity of the resulting diborylalkene products.^{[1][2]}



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Diboration of Phenylacetylene with pinB-BMes₂.

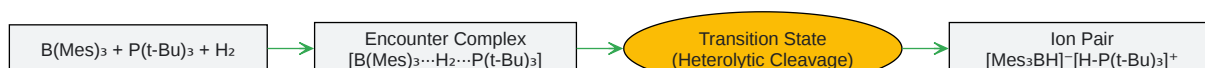
Reaction Mechanism 2: H₂ Activation by a Frustrated Lewis Pair

Trimesitylborane, when combined with a sterically demanding Lewis base such as tri-tert-butylphosphine (P(t-Bu)₃), forms a Frustrated Lewis Pair (FLP). This combination is incapable of forming a classical Lewis adduct due to steric hindrance, leaving the acidity of the boron and the basicity of the phosphorus available to interact with and activate small molecules like H₂.

Computational Protocol

DFT calculations are crucial for understanding the energetics of H₂ activation by FLPs. While a specific study providing the activation energy for the B(Mes)₃/P(t-Bu)₃ pair was not found in the immediate search, extensive computational studies on analogous FLP systems, such as those involving B(C₆F₅)₃, provide significant insights. These studies typically employ functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)) and often include solvent effects via a polarizable continuum model.

The mechanism involves the approach of the H₂ molecule to the "frustrated" B-P pair. The electric field generated between the Lewis acid and base polarizes the H-H bond, leading to its heterolytic cleavage. The resulting proton is captured by the phosphine, and the hydride by the borane, forming an ion pair. The activation energies for such processes are generally found to be low, often in the range of 10-15 kcal/mol, making these reactions feasible at or near room temperature.^{[3][4][5][6][7]}



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H₂ Activation by the B(Mes)₃/P(t-Bu)₃ FLP.

Methodological Synopsis

The insights presented in this guide are derived from DFT calculations, a powerful computational tool for investigating reaction mechanisms. The specific methodologies cited in the referenced literature include:

- Diboration of Alkynes:
 - Functional: B3LYP with Grimme's D3 dispersion correction.
 - Basis Set: 6-31G(d,p).
 - Software: Gaussian program suite.
- H₂ Activation by FLPs (General Protocol):
 - Functionals: B3LYP, M06-2X, or similar hybrid functionals are commonly employed.
 - Basis Sets: Pople-style basis sets such as 6-311+G(d,p) or def2-TZVP are frequently used to provide a good balance of accuracy and computational cost.
 - Solvation Models: Polarizable Continuum Models (PCM) like SMD are often used to account for solvent effects.

Conclusion

DFT studies reveal the versatile reactivity of **trimesitylborane**, which is highly dependent on the co-reactants. The diboration of alkynes proceeds through a higher energy barrier, suggesting the need for more forcing conditions, and involves a distinct borataallene intermediate. In contrast, when paired with a bulky phosphine, **trimesitylborane** readily participates in the low-barrier activation of H₂ via an FLP mechanism. This comparative analysis underscores the power of computational chemistry in rationalizing and predicting the diverse chemical behavior of organoboron compounds, providing a valuable resource for the design of new reactions and catalysts.

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